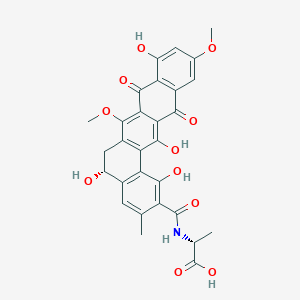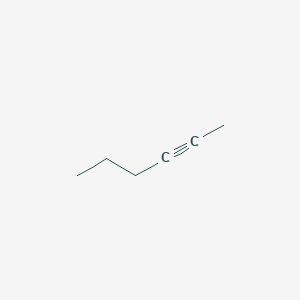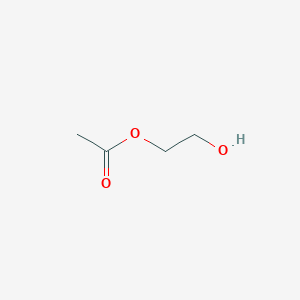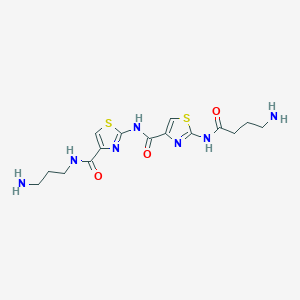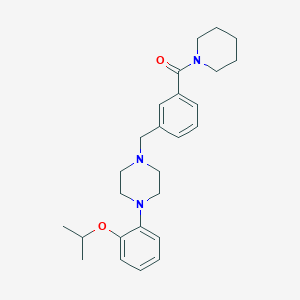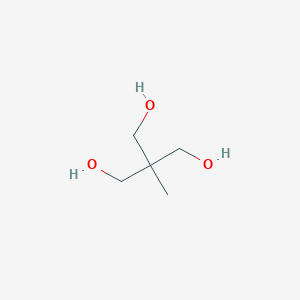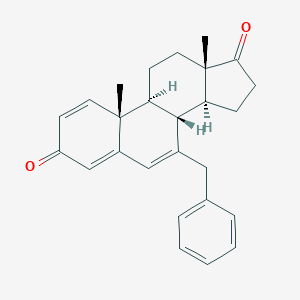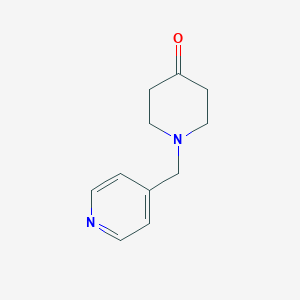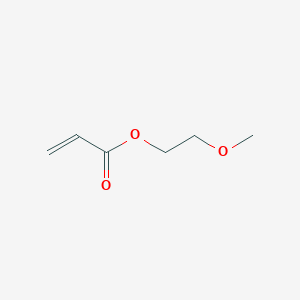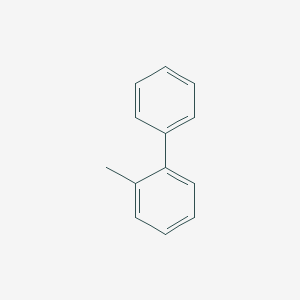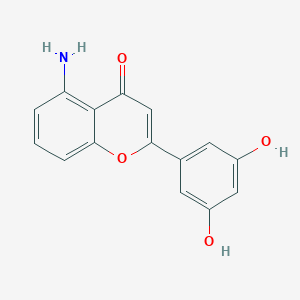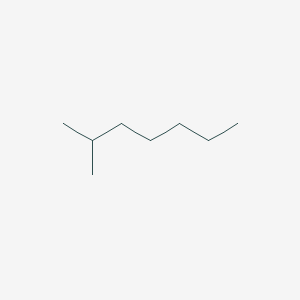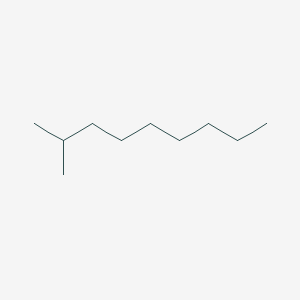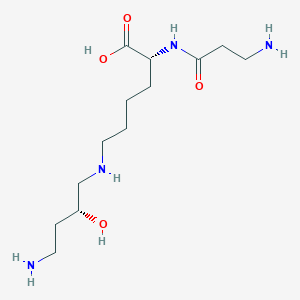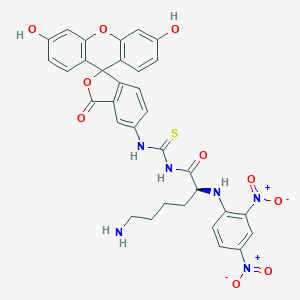
2,4-Dinitrophenol-lysine-fluorescein conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenol-lysine-fluorescein conjugate (DNP-Lys-Flu) is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology due to its unique properties. It is a fluorescent probe that is widely used to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. The synthesis of DNP-Lys-Flu involves the conjugation of 2,4-dinitrophenol (DNP), lysine, and fluorescein, which results in a stable and highly sensitive probe.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenol-lysine-fluorescein conjugate has a wide range of scientific research applications, including the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive fluorescent probe that can be used to detect changes in protein conformation, binding affinity, and enzymatic activity. 2,4-Dinitrophenol-lysine-fluorescein conjugate has been used to study the interactions between proteins and small molecules, including drugs and metabolites, and to identify potential drug targets. It has also been used to study the kinetics of enzyme-catalyzed reactions and to screen for enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenol-lysine-fluorescein conjugate involves the binding of the probe to a target protein or enzyme. The DNP group of the probe binds to a specific site on the protein or enzyme, while the fluorescein group emits a fluorescent signal upon excitation with light. The intensity of the fluorescent signal is proportional to the amount of probe bound to the target protein or enzyme, allowing for the quantification of protein-ligand interactions and enzyme activity.
Efectos Bioquímicos Y Fisiológicos
2,4-Dinitrophenol-lysine-fluorescein conjugate is a relatively non-toxic chemical compound that does not have any significant biochemical or physiological effects on cells or tissues. It is a stable probe that can be used in a wide range of biological assays without interfering with cellular processes. However, it is important to note that 2,4-Dinitrophenol-lysine-fluorescein conjugate is a synthetic chemical compound and should be handled with care to avoid any potential hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dinitrophenol-lysine-fluorescein conjugate has several advantages for lab experiments, including its high sensitivity, stability, and versatility. It can be used in a wide range of biological assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, there are also some limitations to the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate, including its relatively high cost and the need for specialized equipment and expertise for its use.
Direcciones Futuras
There are several future directions for the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate in scientific research. One potential application is the study of protein-protein interactions in live cells using fluorescence microscopy. Another potential application is the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the use of 2,4-Dinitrophenol-lysine-fluorescein conjugate in high-throughput screening assays could lead to the identification of new drug targets and the development of new therapeutics. Overall, 2,4-Dinitrophenol-lysine-fluorescein conjugate is a highly versatile and valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
The synthesis of 2,4-Dinitrophenol-lysine-fluorescein conjugate involves the conjugation of three different chemical compounds, namely, 2,4-dinitrophenol, lysine, and fluorescein. The first step in the synthesis process involves the activation of lysine using a coupling agent such as N-hydroxysuccinimide (NHS) or N,N'-dicyclohexylcarbodiimide (DCC). The activated lysine is then conjugated with 2,4-dinitrophenol to form a DNP-Lys intermediate. Finally, the DNP-Lys intermediate is conjugated with fluorescein using a similar coupling reaction to form the final 2,4-Dinitrophenol-lysine-fluorescein conjugate conjugate.
Propiedades
Número CAS |
134649-45-9 |
|---|---|
Nombre del producto |
2,4-Dinitrophenol-lysine-fluorescein conjugate |
Fórmula molecular |
C33H28N6O10S |
Peso molecular |
700.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-N-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]-2-(2,4-dinitroanilino)hexanamide |
InChI |
InChI=1S/C33H28N6O10S/c34-12-2-1-3-26(36-25-11-5-18(38(44)45)14-27(25)39(46)47)30(42)37-32(50)35-17-4-8-22-21(13-17)31(43)49-33(22)23-9-6-19(40)15-28(23)48-29-16-20(41)7-10-24(29)33/h4-11,13-16,26,36,40-41H,1-3,12,34H2,(H2,35,37,42,50)/t26-/m0/s1 |
Clave InChI |
PUVJFQVGTUEHHN-SANMLTNESA-N |
SMILES isomérico |
C1=CC2=C(C=C1NC(=S)NC(=O)[C@H](CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
SMILES |
C1=CC2=C(C=C1NC(=S)NC(=O)C(CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
SMILES canónico |
C1=CC2=C(C=C1NC(=S)NC(=O)C(CCCCN)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Otros números CAS |
134649-45-9 |
Sinónimos |
2,4-dinitrophenol-lysine-fluorescein conjugate DNP-Lys-fluorescein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



